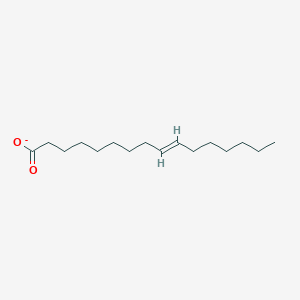

Hexadec-9-enoate

Description

Contextualization within Lipid Biochemistry Research

In the field of lipid biochemistry, hexadec-9-enoate is recognized as a key intermediate and a constituent of more complex lipids. It is a long-chain fatty acid, a class of molecules characterized by an aliphatic tail of 13 to 21 carbon atoms. hmdb.cafoodb.caumaryland.edu The biosynthesis of this compound primarily occurs through the desaturation of palmitic acid (a 16-carbon saturated fatty acid) by the enzyme stearoyl-CoA desaturase-1 (SCD1). wikipedia.orgatamanchemicals.comnih.gov This process takes place in the endoplasmic reticulum. nih.govresearchgate.net Another pathway for its formation is the partial β-oxidation of oleic acid in the mitochondria. nih.govresearchgate.net

This compound is a common component of glycerides in human adipose tissue and is found in all tissues, with higher concentrations typically observed in the liver. wikipedia.orgatamanchemicals.com It is incorporated into various lipid classes, including phospholipids (B1166683), triacylglycerols, and cholesterol esters. nih.gov

Scope of Academic Inquiry into this compound and its Esters

The academic inquiry into this compound extends to its various esterified forms, which are subjects of research in diverse scientific disciplines.

Methyl this compound: Also known as methyl palmitoleate (B1233929), this ester is frequently used in research settings. solubilityofthings.comcymitquimica.comcaymanchem.com It serves as an analogue of palmitoleic acid in studies investigating cellular processes. medchemexpress.com Its applications are found in the formulation of fatty acid-containing diets and supplements for research purposes. caymanchem.com

Ethyl this compound: This fatty acid ester, also referred to as ethyl palmitoleate, has been a subject of interest in biomarker research. smolecule.com It is also studied for its role as a metabolite in yeast species like Saccharomyces cerevisiae, where it can influence fermentation processes. smolecule.comymdb.ca

Triterpenoid (B12794562) Esters: Research has identified several oleanane-type triterpenoid esters of this compound isolated from natural sources such as the golden flowers of Tagetes erecta. researchgate.net These complex esters are investigated for their chemical structures and potential bioactivities. researchgate.net

Other Esters and Derivatives: The scientific literature also includes studies on other derivatives, such as potassium (Z)-hexadec-9-enoate and calcium (Z)-hexadec-9-enoate, which are explored for their chemical properties and potential applications in areas like fatty acid metabolism research. vulcanchem.comontosight.ai

Overview of Key Research Areas Pertaining to this compound

Academic research on this compound is concentrated in several key areas:

Metabolic Regulation: A significant body of research focuses on the role of this compound in regulating various metabolic processes. solubilityofthings.com Studies have investigated its potential to influence insulin (B600854) sensitivity, lipid metabolism, and its function as a signaling molecule. atamanchemicals.com

Biomarker Discovery: this compound and its esters, such as ethyl this compound, are being explored as potential biomarkers for certain biological states or conditions. researchgate.netsmolecule.com For instance, its levels in various biofluids are analyzed in relation to metabolic health.

Biosynthesis and Enzymology: The enzymatic pathways responsible for the synthesis of this compound, particularly the role of stearoyl-CoA desaturase, are a central area of investigation. wikipedia.orgnih.gov Understanding these pathways is crucial for comprehending lipid metabolism.

Natural Product Chemistry: Researchers have isolated and characterized this compound and its esters from various natural sources. researchgate.net This includes its identification in plant oils and as a component of complex lipids in various organisms. atamanchemicals.com

Data Tables

Table 1: Chemical Identity of this compound and its Esters

| Common Name | Systematic Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Palmitoleic acid | (9Z)-hexadec-9-enoic acid | C16H30O2 | 254.41 |

| Methyl palmitoleate | methyl (9Z)-hexadec-9-enoate | C17H32O2 | 268.45 |

| Ethyl palmitoleate | ethyl (9E)-hexadec-9-enoate | C18H34O2 | 282.46 |

Table 2: Key Enzymes and Cellular Locations in this compound Biosynthesis

| Biosynthetic Pathway | Key Enzyme(s) | Cellular Location | Precursor Molecule |

| Desaturation | Stearoyl-CoA desaturase-1 (SCD1) | Endoplasmic Reticulum | Palmitic acid |

| Beta-oxidation | - | Mitochondria | Oleic acid |

Structure

3D Structure

Properties

Molecular Formula |

C16H29O2- |

|---|---|

Molecular Weight |

253.4 g/mol |

IUPAC Name |

(E)-hexadec-9-enoate |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/p-1/b8-7+ |

InChI Key |

SECPZKHBENQXJG-BQYQJAHWSA-M |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Hexadec 9 Enoate

Endogenous Synthesis Mechanisms

Role of Stearoyl-CoA Desaturase-1 (SCD1) in Desaturation of Palmitic Acid

The primary pathway for the endogenous production of hexadec-9-enoate is through the desaturation of palmitic acid. rupahealth.comatamanchemicals.com This critical reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1). wikipedia.orgmdpi.com SCD1 is an iron-containing enzyme located in the endoplasmic reticulum that introduces a cis-double bond at the delta-9 position of saturated fatty acyl-CoAs. frontiersin.orguniprot.org

The specific reaction for the formation of (9Z)-hexadecenoyl-CoA (the activated form of palmitoleate) from hexadecanoyl-CoA (the activated form of palmitate) is as follows: Hexadecanoyl-CoA + 2 Fe(II)-[cytochrome b5] + O2 + 2 H+ → (9Z)-Hexadecenoyl-CoA + 2 Fe(III)-[cytochrome b5] + 2 H2O uniprot.org

This process occurs predominantly in the liver and adipose tissue through de novo lipogenesis. atamanchemicals.comrupahealth.com While SCD1's main substrate is often considered to be stearic acid (C18:0), it also efficiently acts on palmitic acid (C16:0) to produce palmitoleic acid (C16:1n-7). atamanchemicals.commdpi.comfrontiersin.org The activity of SCD1 is a crucial determinant of the body's monounsaturated fatty acid composition. mp.pl

Regulatory Factors Influencing Biosynthesis

Diet: High-carbohydrate diets, particularly those rich in sucrose (B13894) and fructose, are potent inducers of SCD1 expression and activity, leading to increased synthesis of this compound. soton.ac.ukmetwarebio.com Conversely, high levels of dietary palmitoleic acid can inhibit SCD1 expression and activity, forming a negative feedback loop. soton.ac.uk Polyunsaturated fatty acids (PUFAs) are also known to suppress the expression of lipogenic genes like SCD1. frontiersin.org

Hormones: Insulin (B600854) is a key hormonal regulator that promotes the synthesis of this compound. frontiersin.orgmetwarebio.com It activates transcription factors like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which in turn upregulates the expression of the SCD1 gene. mp.plmetwarebio.com This links carbohydrate intake and insulin signaling directly to fatty acid synthesis. metwarebio.com

Metabolic State: Conditions like obesity and metabolic syndrome are often associated with altered SCD1 activity and this compound levels. soton.ac.uk In some contexts, increased SCD1 expression is seen as a protective mechanism against the toxic effects of excess saturated fatty acids. frontiersin.orgplos.org The enzyme's expression is also controlled by other transcription factors such as Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs), which are central regulators of lipid and glucose metabolism. frontiersin.org

Biotransformation and Turnover Pathways

Incorporation into Complex Lipids

Once synthesized, this compound does not typically remain as a free fatty acid. Instead, it is rapidly esterified and incorporated into various classes of complex lipids. atamanchemicals.comrupahealth.com This is a crucial step for its storage, transport, and function within the body. The primary destinations for this compound include:

Triglycerides: A significant portion of newly synthesized this compound is incorporated into triglycerides, which are the main form of energy storage in adipose tissue. atamanchemicals.comrupahealth.commetwarebio.com

Phospholipids (B1166683): It is also a component of phospholipids, which are essential structural elements of all cellular membranes. atamanchemicals.comrupahealth.com Its incorporation can influence membrane fluidity. mdpi.com

Cholesterol Esters: this compound can be esterified to cholesterol to form cholesterol esters. atamanchemicals.comrupahealth.com

Waxes: It is also found as a constituent of waxes. atamanchemicals.comrupahealth.com

The incorporation into these complex lipids occurs in various tissues, including the liver, adipose tissue, and others. atamanchemicals.comnhri.org.tw

Beta-Oxidation Dynamics

This compound can be catabolized to produce energy through the process of beta-oxidation. atamanchemicals.comrupahealth.com This metabolic pathway takes place in the mitochondria and, to some extent, in peroxisomes, breaking down the fatty acid into two-carbon acetyl-CoA units. jackwestin.comwikipedia.org

The key features of its beta-oxidation are:

Energy Source: The acetyl-CoA generated from the beta-oxidation of this compound enters the citric acid cycle to produce ATP, making it a viable energy source for cells. atamanchemicals.comjackwestin.com

Enzymatic Requirements: As an unsaturated fatty acid, its complete degradation requires additional enzymes compared to saturated fats. The cis-double bond at the C-9 position must be isomerized by an enzyme, enoyl-CoA isomerase, to allow the beta-oxidation spiral to proceed. jackwestin.com

Comparative Metabolic Profiles in Diverse Organisms

This compound and its metabolism are not confined to mammals; it is found across various domains of life, from bacteria to plants and animals, though its prevalence and metabolic pathways can differ.

Bacteria: Certain bacteria can produce unique fatty acid metabolites from dietary sources that are not generated by mammals. nih.govfrontiersin.org For example, Escherichia coli is known to produce palmitoleic acid. nih.gov Some commensal gut bacteria can also produce sphingolipids from palmitic acid, highlighting a complex interplay between host and microbial lipid metabolism. nih.gov In some marine bacteria, such as Pseudoalteromonas piscicida, hexadec-9-enoic acid is found incorporated into bioactive lipopeptides. mdpi.com

Plants: Palmitoleic acid is found in various plant oils. frontiersin.org Macadamia oil and sea buckthorn oil are particularly rich botanical sources. atamanchemicals.com In plants, the synthesis of unsaturated fatty acids is crucial for maintaining membrane fluidity, especially in response to temperature changes. The enzymes responsible, desaturases, are functionally similar to the SCD1 found in animals. frontiersin.org

Animals (Invertebrates and Vertebrates): In invertebrates like the freshwater copepod Onychocamptus mohammed, methyl this compound can be a major fatty acid component, indicating its importance in their metabolism. researchgate.netresearchpublish.com In vertebrates, as detailed above, it is endogenously synthesized and plays a key role as a lipokine. dovepress.comrupahealth.com However, the capacity to metabolize certain fatty acids can vary between species. For instance, some animal species have a limited capacity to metabolize very long-chain monounsaturated fatty acids, leading to transient accumulation in tissues if dietary intake is high. nih.gov

Table 1: Research Findings on this compound Metabolism

| Metabolic Process | Key Enzyme/Factor | Organism/System Studied | Key Finding | Reference |

|---|---|---|---|---|

| Endogenous Synthesis | Stearoyl-CoA Desaturase-1 (SCD1) | Mammals (Human, Mouse) | SCD1 catalyzes the desaturation of palmitic acid to form palmitoleic acid in the liver and adipose tissue. | wikipedia.orgrupahealth.comatamanchemicals.com |

| Biosynthesis Regulation | Insulin, SREBP-1c | Mammals | Insulin promotes SCD1 expression via SREBP-1c, linking carbohydrate metabolism to this compound synthesis. | mp.plmetwarebio.com |

| Biosynthesis Regulation | Diet (Carbohydrates, PUFAs) | Mammals | High-carbohydrate diets induce SCD1, while PUFAs suppress it. | frontiersin.orgsoton.ac.uk |

| Incorporation into Lipids | - | Mammals (Human, Rabbit) | This compound is incorporated into triglycerides, phospholipids, and cholesterol esters after synthesis. | atamanchemicals.comrupahealth.comnhri.org.tw |

| Beta-Oxidation | Enoyl-CoA isomerase | General (Mitochondria) | Requires an additional isomerase step for complete breakdown compared to saturated fats. | jackwestin.com |

| Comparative Metabolism | - | Bacteria (E. coli) | E. coli is known to produce palmitoleic acid. | nih.gov |

| Comparative Metabolism | - | Invertebrates (Copepods) | Methyl this compound is a significant fatty acid component in some cultured copepods. | researchgate.netresearchpublish.com |

Pathways in Yeast (Saccharomyces cerevisiae)

Saccharomyces cerevisiae, a well-studied model organism, can synthesize this compound, also known as palmitoleic acid, through its fatty acid metabolism pathways. oup.com The primary fatty acids in S. cerevisiae are palmitoleic acid (C16:1) and oleic acid (C18:1), followed by palmitic acid (C16:0) and stearic acid (C18:0). oup.com The biosynthesis of these fatty acids is initiated from acetyl-CoA. aimspress.com

The key enzyme in the conversion of saturated fatty acids to their monounsaturated counterparts is the Δ9-desaturase, Ole1p. mdpi.com This enzyme introduces a double bond at the ninth carbon atom of a fatty acyl-CoA molecule. Specifically, Ole1p converts palmitoyl-CoA (C16:0-CoA) to palmitoleoyl-CoA (C16:1-CoA).

Once synthesized, palmitoyl-CoA can be desaturated by Ole1p in the endoplasmic reticulum to form palmitoleoyl-CoA. nih.gov This monounsaturated fatty acyl-CoA can then be incorporated into various lipids, such as phospholipids and triacylglycerols (TAGs), which are stored in lipid droplets. oup.comnih.gov

The regulation of fatty acid synthesis in S. cerevisiae is complex and occurs at multiple levels, including the transcriptional control of genes like ACC1, FAS1, and FAS2 by lipid precursors such as inositol (B14025) and choline. aimspress.com The activity of key enzymes like Acc1p is also regulated at the protein level. aimspress.com

The fatty acid composition of yeast can be influenced by external factors. For instance, S. cerevisiae can take up fatty acids from the surrounding medium, which can alter its internal fatty acid profile. scielo.br Fermentation conditions, such as the presence or absence of oxygen, also play a crucial role. Anaerobic conditions can favor the production of certain fatty acids due to the inhibition of oxygen-dependent enzymes.

Metabolic Activity in Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

This compound, or palmitoleic acid, is a metabolite found in and produced by various bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov In bacteria, fatty acid synthesis and metabolism are crucial for building cell membranes, storing energy, and in some cases, for cell-to-cell signaling.

In E. coli, palmitoleic acid is a known metabolite. nih.gov The biosynthesis of unsaturated fatty acids in E. coli follows a pathway distinct from the oxygen-dependent desaturase system found in yeast and eukaryotes. E. coli utilizes an anaerobic mechanism to introduce double bonds during the fatty acid elongation process. The key enzyme is FabA, a bifunctional protein that acts as both a dehydratase and an isomerase. FabA introduces a cis-double bond into the growing acyl chain at the C10 level, which is then elongated to produce unsaturated fatty acids like palmitoleic acid (16:1Δ⁹) and vaccenic acid (18:1Δ¹¹).

Pseudomonas aeruginosa is another bacterium where the metabolism of this compound plays a significant role. Research has shown that P. aeruginosa can convert palmitoleic acid into other valuable compounds. For instance, the strain P. aeruginosa PR3 is capable of hydroxylating palmitoleic acid to produce 7,10-dihydroxy-8(E)-hexadecenoic acid. usda.gov This bioconversion process highlights the metabolic versatility of this bacterium.

Furthermore, studies have indicated that fatty acid synthesis, including the production of palmitoleic acid, can influence other cellular processes in P. aeruginosa, such as quorum sensing (QS). nih.govresearchgate.netresearcher.life Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. It has been observed that the overexpression of the PA1895-1897 operon in P. aeruginosa promotes fatty acid synthesis, leading to an accumulation of palmitoleic acid and acetic acid. nih.govresearchgate.net This increase in fatty acids, in turn, can delay the activation of QS-controlled virulence factors. nih.govresearchgate.netersnet.org Exogenous addition of palmitoleic acid to P. aeruginosa cultures has been shown to decrease the production of QS signaling molecules and pyocyanin, a key virulence factor. nih.govresearchgate.net

Bacteria can also utilize fatty acids from their environment as a source of carbon and energy. nih.gov In E. coli, the transport and metabolism of exogenous fatty acids are well-regulated processes. An unsaturated fatty acid auxotroph of E. coli has been shown to be affected by the type of unsaturated fatty acid supplied in the growth medium, which can influence transport systems through catabolite repression. nih.gov

Lipid Metabolism in Insect Systems

Insects, a highly diverse group of organisms, rely on lipids for a multitude of physiological functions, including as a primary energy source, for the formation of cell membranes, and as precursors for signaling molecules like pheromones. nih.gov The de novo synthesis of fatty acids in insects generally leads to the production of saturated fatty acids like palmitic acid (C16:0) and stearic acid (C18:0), which are often the most abundant fatty acids in their bodies. researchgate.net

The synthesis of monounsaturated fatty acids, such as this compound (palmitoleic acid), is carried out by Δ9-desaturases. nih.govscienceopen.com These enzymes introduce a double bond at the ninth position of a saturated fatty acid. nih.govscienceopen.com Therefore, palmitoleic acid is synthesized from palmitic acid. The balance between saturated and unsaturated fatty acids is crucial for maintaining the fluidity and integrity of cell membranes, which is particularly important for insects that need to adapt to varying environmental temperatures. researchgate.net

The fatty acid composition in insects is not static and can vary depending on the developmental stage, diet, sex, and environmental conditions. nih.gov While many insects can synthesize their own fatty acids, the composition can also be significantly influenced by the lipids they consume. mdpi.com

This compound and its derivatives can also play a role in chemical communication in insects. For example, ethyl (Z)-hexadec-9-enoate has been identified as a compound in the rectal gland secretions of the fruit fly Bactrocera kraussi that elicits an antennal response in males, suggesting a potential role as a pheromone. mdpi.comresearchgate.net Similarly, ethyl this compound has been found in the labial gland secretion of male bumblebees (Bombus lucorum) and is among the compounds that are electrophysiologically active in conspecific queens, indicating its involvement in mating behavior. uliege.be

The metabolism of lipids in insects is a dynamic process. During periods of high energy demand, such as flight or metamorphosis, stored triacylglycerols are mobilized from the fat body, the insect equivalent of the vertebrate liver and adipose tissue. nih.gov These triacylglycerols are hydrolyzed into free fatty acids, which are then transported via the hemolymph to the flight muscles and other tissues to be used for energy production through β-oxidation. researchgate.net

Biological Roles and Mechanistic Studies of Hexadec 9 Enoate

Enzymatic Interactions and Modulations

Hexadec-9-enoate and its derivatives are known to interact with and modulate the activity of several key enzymes involved in lipid metabolism.

Influence on Enzymes Involved in Fatty Acid Synthesis and Degradation

This compound plays a significant role in the regulation of lipid metabolism by influencing the enzymes responsible for both the synthesis and breakdown of fatty acids. In the context of fatty acid synthesis, the initial and committed step is catalyzed by acetyl-CoA carboxylase, which converts acetyl-CoA to malonyl-CoA. aocs.org The subsequent elongation steps are carried out by the fatty acid synthase complex. aocs.org

Conversely, fatty acid degradation, or beta-oxidation, is a process that breaks down fatty acids into acetyl-CoA units. libretexts.orglumenlearning.com This pathway involves a series of enzymes, including acyl-CoA dehydrogenases, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. libretexts.org Studies have shown that palmitoleic acid can be rapidly oxidized through beta-oxidation, serving as an energy source for cells. atamanchemicals.com The regulation of these opposing pathways is crucial for maintaining cellular energy homeostasis.

Furthermore, research indicates that palmitoleic acid can modulate the expression of genes and proteins related to lipolysis, such as adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL). nih.govd-nb.info It has been observed to increase lipolysis in adipocytes through a mechanism that involves the activation of peroxisome proliferator-activated receptor alpha (PPARα). nih.gov

Inhibition of Carboxylesterase (EC 3.1.1.1) Activity

This compound, specifically in its palmitoleic acid form, has been identified as an inhibitor of carboxylesterase (EC 3.1.1.1). atamanchemicals.comnih.govebi.ac.ukebi.ac.uk Carboxylesterases are a group of serine hydrolases that are crucial for the metabolism of various xenobiotics and endogenous compounds containing ester, amide, or thioester bonds. nih.gov Human carboxylesterase 1 (hCE1) is a key enzyme in this class and is involved in processes such as the hydrolysis of cholesteryl esters in macrophages, a critical step in reverse cholesterol transport. nih.govresearchgate.net

Studies have demonstrated that certain natural fatty acids, including palmitoleic acid, can significantly inhibit the hydrolytic activity of recombinant CES1. researchgate.net This inhibitory action can have important physiological consequences. For example, the inhibition of CES1 in macrophages can lead to the retention of cholesteryl esters. nih.gov

Cellular and Subcellular Activities

The influence of this compound extends to fundamental cellular structures and signaling networks, impacting membrane characteristics and intracellular communication.

Modulation of Cellular Membrane Fluidity and Function

The composition of fatty acids within cellular membranes is a primary determinant of membrane fluidity, which is essential for proper cellular function. nih.gov The presence of unsaturated fatty acids, such as this compound (palmitoleic acid), introduces kinks into the phospholipid acyl chains, preventing tight packing and thereby increasing membrane fluidity. frontiersin.orgsavemyexams.com This is in contrast to saturated fatty acids, which have straight chains that allow for denser packing and a more rigid membrane structure. frontiersin.org

This modulation of membrane fluidity is a critical adaptive response for organisms, particularly those exposed to varying temperatures. aloki.hunih.gov For instance, bacteria can adjust the fatty acid composition of their membranes to maintain fluidity at lower temperatures by increasing the proportion of unsaturated fatty acids. aloki.hunih.gov this compound can be incorporated into cellular membranes, directly affecting their physical properties and influencing the function of membrane-bound proteins and transport systems.

Interactions with Cellular Signaling Molecules and Pathways

This compound, in the form of palmitoleate (B1233929), acts as a signaling molecule, or "lipokine," that can modulate various intracellular signaling pathways. nih.gov Research has shown its involvement in several key signaling cascades that are central to cellular metabolism, inflammation, and survival.

One of the prominent pathways influenced by palmitoleate is the AMP-activated protein kinase (AMPK) pathway. researchgate.net Activation of AMPK by palmitoleate has been linked to increased glucose uptake in adipocytes. researchgate.net Furthermore, palmitoleate has been shown to improve insulin (B600854) sensitivity in skeletal muscle and liver by enhancing the phosphorylation of Akt (also known as protein kinase B) and other components of the insulin signaling pathway, such as the insulin receptor and insulin receptor substrate-1 (IRS-1). d-nb.info It can counteract the negative effects of saturated fatty acids like palmitic acid, which are known to induce insulin resistance by activating protein kinase C and subsequently inhibiting the PI3K/Akt signaling pathway. nih.gov

Palmitoleate also plays a role in modulating inflammatory signaling. It has been demonstrated to block the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the LPS-mediated activation of the NF-κB pathway and the subsequent upregulation of pro-inflammatory cytokine genes. nih.gov Additionally, it can prevent the activation of the NLRP3 inflammasome, which is involved in the processing and release of the pro-inflammatory cytokine IL-1β. nih.gov Studies have also indicated that palmitoleate can prevent the activation of p38 mitogen-activated protein kinase (p38 MAPK) , another key player in inflammatory responses. worktribe.com In the context of Wnt signaling, the acylation of Wnt proteins with palmitoleate, a process catalyzed by the enzyme Porcupine (PORCN), is essential for their secretion and signaling activity. frontiersin.orgbiologists.com

Table 1: Influence of this compound (Palmitoleate) on Cellular Signaling Pathways

| Signaling Pathway | Effect of Palmitoleate | Downstream Consequences |

|---|---|---|

| Insulin/PI3K/Akt | Enhances phosphorylation of Akt, IRS-1 | Increased glucose uptake, improved insulin sensitivity d-nb.info |

| AMPK | Activates AMPK | Increased glucose uptake in adipocytes researchgate.net |

| NF-κB | Blocks nuclear translocation of p65 subunit | Reduced expression of pro-inflammatory cytokines nih.gov |

| NLRP3 Inflammasome | Inhibits activation | Decreased IL-1β release and inflammation nih.gov |

| p38 MAPK | Prevents activation | Reduced inflammatory response worktribe.com |

| Wnt Signaling | Essential for Wnt protein acylation | Regulates Wnt protein secretion and activity frontiersin.orgbiologists.com |

Cytoprotective and Growth-Promoting Effects

This compound and its derivatives, such as methyl palmitoleate, have been shown to possess cytoprotective and growth-promoting properties. medchemexpress.commedchemexpress.eu For instance, palmitoleate has been reported to protect pancreatic β-cells from the cytotoxic effects of high glucose levels and saturated fatty acids like palmitic acid. nih.gov It can also promote the proliferation of these cells, which is crucial for maintaining insulin secretion. nih.gov

Furthermore, in the context of inflammation and cellular stress, palmitoleate has demonstrated protective effects. It can prevent cell death induced by a combination of lipopolysaccharide (LPS) and palmitate in macrophages. nih.gov Research has also highlighted its ability to promote the proliferation of certain cell types, such as fibroblasts and preadipocytes. nih.govmdpi.com In some studies, the mitogenic activity of palmitoleate has been linked to its conversion into palmitoleoyl-phosphatidylinositol. nih.gov Additionally, palmitoleic acid has been shown to selectively promote the growth of beneficial gut bacteria like Akkermansia muciniphila while inhibiting pro-inflammatory bacteria. tandfonline.com

Activity in Specific Cell Lines (e.g., Jurkat human T lymphocyte cells, HepG2, HuH7, WRL68)

This compound and its derivatives have been investigated for their cytotoxic effects on various human cell lines.

Jurkat Human T Lymphocyte Cells: The Jurkat T cell line is a model for studying T lymphocyte signaling and activation. nih.govnih.govresearchgate.netijbc.irresearchgate.net Studies have utilized Jurkat cells to explore the effects of various compounds on T cell function, including activation, proliferation, and cytokine production. nih.govijbc.irresearchgate.net For instance, research has examined the impact of phytohaemagglutinin (PHA) on IFN-γ secretion and CD69 expression in Jurkat cells. ijbc.irresearchgate.net

HepG2 and HuH7 (Human Hepatoma Cells): HepG2 and HuH7 are human liver cancer cell lines commonly used in cancer research and hepatotoxicity studies. beilstein-journals.orggoogle.comgoogle.com Studies have shown that extracts containing this compound derivatives exhibit cytotoxic activity against HepG2 and HuH7 cells. kosfaj.org For example, fatty acid extracts from Tenebrio molitor showed varying levels of toxicity against both cell lines. kosfaj.org Specifically, at the highest concentration tested, the viability of HepG2 and HuH7 cells was significantly reduced by different solvent extracts. kosfaj.org Other research has also demonstrated the cytotoxic potential of various plant and fungal extracts containing fatty acids against HepG2 cells. wiserpub.comfabad.org.tr

WRL68 (Human Hepatic Cells): The WRL68 cell line, originally thought to be derived from embryonic liver, is now considered a HeLa derivative. culturecollections.org.uk It has been used in studies to evaluate the cytotoxic and antiproliferative activities of various natural product extracts. For instance, some fatty esters have shown cytotoxic activity against WRL68 cell lines. researchgate.net

Interactive Data Table: Cytotoxic Activity of this compound and Related Compounds in Specific Cell Lines

| Cell Line | Compound/Extract Source | Observed Effect | Reference |

| HepG2 | Tenebrio molitor fatty acid extracts | Varying levels of cytotoxicity, with n-hexane extract showing higher toxicity. | kosfaj.org |

| HuH7 | Teneb-rio molitor fatty acid extracts | Varying levels of cytotoxicity. | kosfaj.org |

| WRL68 | Alafia barteri stem extracts | Cytotoxic activity observed for certain isolated fatty esters. | researchgate.net |

Ecological and Inter-species Functions

Contributions to Flavor and Aroma Profiles in Fermented Systems

Ethyl (9Z)-hexadec-9-enoate, an ester of hexadec-9-enoic acid, is a volatile compound that contributes to the flavor and aroma profiles of various fermented products. It is often described as having floral, fatty, and fruity notes. This compound is found in fermented beverages like wine, baijiu, and mezcal. acs.org

In the context of co-fermented fruit wines, such as those made with Lycium ruthenicum and wine grapes, ethyl this compound is considered a characteristic volatile component, contributing to black berry fruit sweetness, violet perfume, and fermentation aroma. scielo.br Similarly, in fermented rice bran, ethyl (9Z)-octadec-9-enoate (a related compound) was found to be a dominant aroma component, positively correlating with an acidic aroma. foodandnutritionjournal.org The formation of esters like ethyl this compound during fermentation is influenced by factors such as the yeast strain, fermentation temperature, and aeration. foodandnutritionjournal.org These esters are produced through the esterification of fatty acids and alcohols generated during the fermentation process. foodandnutritionjournal.orgnih.gov

Role in Insect Pheromone Systems and Chemical Communication

This compound and its derivatives play a role in the chemical communication systems of various insects, often as components of sex pheromones. For instance, ethyl 9-hexadecenoate has been identified as a sex pheromone in Hymenoptera, including species within the Eurytomidae and Braconidae families. In the hide beetle, Dermestes maculatus, isopropyl (Z)-hexadec-9-enoate is part of a complex mixture of fatty acid esters produced by males in a sex-specific gland. uni-bayreuth.de

The biosynthesis of many moth pheromones involves the modification of fatty acids like hexadecanoic acid through processes such as desaturation. slu.se For example, (Z)-11-hexadecenal, a major pheromone component in several moth species, is derived from hexadecanoic acid. biorxiv.org Research has also explored the production of moth sex pheromone precursors, such as methyl (Z11)-hexadec-11-enoate, in genetically engineered tobacco plants. upv.es

Antimicrobial Properties Against Pathogens (e.g., bacteria, fungi)

Fatty acids and their esters, including derivatives of hexadec-9-enoic acid, have demonstrated antimicrobial properties against a range of pathogens. smolecule.comatamanchemicals.com Ethyl palmitoleate, another name for ethyl 9-hexadecenoate, has been studied for its potential to kill or inhibit the growth of microorganisms like bacteria and fungi. smolecule.com

Studies on the lipophilic extracts of Opuntia ficus-indica roots, which contain (9E)-Hexadec-9-enoic acid, have shown antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Extracts from Arisaema tortuosum, containing methyl this compound, have also exhibited antibacterial potential against human pathogens. semanticscholar.org

Alpha-Amylase Inhibitory Mechanisms

Certain derivatives of hexadec-9-enoic acid have been identified as inhibitors of alpha-amylase, an enzyme involved in the breakdown of starch into sugars. ajol.info The compound 3β-olean-12-en-3-yl (9Z)-hexadec-9-enoate, isolated from the leaves of Spondias mombin, has demonstrated alpha-amylase inhibitory activity. researchgate.netscispace.comdeu.edu.trwho.int This inhibitory action is a therapeutic target for managing type II diabetes, as it can help to lower postprandial blood glucose levels by delaying carbohydrate digestion. nih.gov The mechanism of inhibition by such compounds is an area of ongoing research, with studies suggesting a non-competitive type of inhibition in some cases. deu.edu.tr

Interactions within Ecosystems (e.g., Daphnia galeata metabolite)

Hexadec-9-enoic acid, also known as palmitoleic acid, is a metabolite found in the freshwater zooplankton Daphnia galeata. ebi.ac.uk Daphnia are key species in many lake ecosystems, acting as primary consumers of phytoplankton and a crucial food source for secondary consumers. nih.gov The fatty acid composition of Daphnia, including its content of hexadec-9-enoic acid, can be influenced by its diet. ebi.ac.uk As a significant component of the food web, the biochemical makeup of Daphnia has implications for nutrient transfer across trophic levels. nih.gov

Role in Barrier Immunity (e.g., CD1a interaction)

The skin serves as a primary physical and immunological barrier against the external environment. This barrier function is not only mediated by the structural integrity of the epidermis but also by a complex interplay of immune cells and the unique biochemical milieu of the skin, which is rich in lipids. nih.govoup.com A key player in cutaneous immunity is the antigen-presenting molecule CD1a, which is highly expressed on Langerhans cells within the epidermis. nih.govkcl.ac.ukcardiff.ac.uk Unlike classical MHC molecules that present peptides, CD1a specializes in capturing and presenting a variety of lipid antigens to T cells, thereby initiating immune responses. oup.comnih.gov

Research has revealed that CD1a-reactive T cells are abundant in human skin and blood, expressing skin-homing receptors that suggest their dedicated role in cutaneous surveillance. nih.govnih.gov These T cells can be activated by a range of self and foreign lipids presented by CD1a. The lipid-dense environment of the skin, including sebum and epidermal lipids, provides a continuous source of potential antigens for CD1a. oup.com Studies have identified that endogenous lipids, such as naturally occurring oils on the skin, can act as autoantigens when presented by CD1a, pointing to a novel mechanism of barrier immunity. ebi.ac.ukebi.ac.uk

The activation of T cells by CD1a is dependent on the nature of the lipid it presents. Some lipids, when bound in the antigen-binding cleft of CD1a, are "permissive," allowing for T-cell receptor (TCR) engagement and subsequent T-cell activation. kcl.ac.uk This category includes certain fatty acids. kcl.ac.uknih.gov Conversely, other lipids, often larger molecules with polar head groups, can occupy the CD1a cleft in a way that inhibits or blocks T-cell activation. ebi.ac.ukebi.ac.ukrupress.org This dual capacity to present both stimulatory and inhibitory lipids allows CD1a to play a central role in maintaining immune homeostasis in the skin. oup.com

This compound, the conjugate base of palmitoleic acid, is a monounsaturated fatty acid found in the skin. While direct studies focusing exclusively on this compound are specific, the broader class of fatty acids has been implicated in CD1a-mediated immunity. kcl.ac.uknih.gov For instance, research has shown that enzymes like phospholipase A2 (PLA2), found in sources like bee and wasp venom, can process common skin phospholipids (B1166683) to generate smaller neoantigens, including free fatty acids and lysophospholipids. nih.govresearchgate.net These newly generated lipids can then be presented by CD1a to activate T cells, demonstrating a pathway by which environmental exposures can trigger inflammatory responses in the skin. nih.gov This mechanism highlights how fatty acids, as a class to which this compound belongs, can become immunologically significant in the context of barrier immunity.

Alterations in the lipid composition of the skin, which can occur in inflammatory skin diseases like atopic dermatitis and psoriasis, may therefore impact the repertoire of lipids presented by CD1a. kcl.ac.uk This can lead to the dysregulation of CD1a-restricted T-cell activation, contributing to the pathology of these conditions. kcl.ac.ukcardiff.ac.uk Studies using mouse models with human CD1a have shown that CD1a expression promotes Th17-mediated skin inflammation, and importantly, that blocking the CD1a molecule can alleviate this inflammation. cardiff.ac.uk

Interactive Data Table: Lipids Presented by CD1a and Their Immunological Effect

| Lipid Class | Specific Example(s) | Source | Role in CD1a-Mediated T-Cell Response | Reference |

| Fatty Acids | Palmitic acid, Oleic acid | Endogenous (Skin), Generated by PLA2 | Stimulatory; can act as permissive antigens for T-cell activation. | kcl.ac.uknih.gov |

| Wax Esters | Oleyl oleate (B1233923), Oleyl palmitoleate | Endogenous (Sebum/Epidermis) | Stimulatory; identified as autoantigens that activate T-cells. | cardiff.ac.ukebi.ac.uk |

| Squalene | Squalene | Endogenous (Sebum/Epidermis) | Stimulatory; identified as an autoantigen that activates T-cells. | cardiff.ac.ukebi.ac.uk |

| Sphingolipids | Sphingomyelin (42:2 SM) | Endogenous (Cellular) | Inhibitory; blocks CD1a tetramer binding to T-cell receptors. | rupress.org |

| Phospholipids | Phosphatidylcholine | Endogenous (Cellular) | Generally considered non-stimulatory or inhibitory precursor lipids. | nih.gov |

| Lysolipids | Lysophosphatidylcholine, Lysophosphatidic acid | Generated by PLA2 | Stimulatory; act as neoantigens to activate T-cells. | nih.govresearchgate.net |

| Alkylphenols | Urushiol (from poison ivy) | Exogenous (Plant) | Stimulatory; directly binds CD1a to trigger inflammatory responses. | cardiff.ac.uk |

Occurrence and Distribution in Natural Systems for Research Analysis

Presence in Microbial Sources

Hexadec-9-enoate has been identified in a diverse range of microorganisms, highlighting its fundamental role in microbial lipid metabolism.

Yeasts (Saccharomyces cerevisiae)

The yeast Saccharomyces cerevisiae is a notable producer of this compound, often in the form of its ethyl ester, ethyl 9-hexadecenoate. nih.govnih.gov Research indicates that this compound is a metabolite within the yeast, playing a role in its lipid metabolism. nih.govnih.gov Non-oleaginous yeasts like Saccharomyces cerevisiae can accumulate significant amounts of palmitoleic acid, the acidic form of this compound. atamanchemicals.com The biosynthesis of ethyl 9-hexadecenoate in S. cerevisiae is influenced by fermentation conditions; for instance, anaerobic conditions can enhance its production as oxygen can inhibit the fatty acid desaturases necessary for creating its precursor.

Bacteria (Escherichia coli, Pseudomonas aeruginosa)

This compound is a recognized metabolite in the bacterium Escherichia coli. nih.govebi.ac.uk It is considered a component of the E. coli metabolome. nih.govebi.ac.uk In the opportunistic human pathogen Pseudomonas aeruginosa, Hexadec-9-enoic acid (palmitoleic acid) is a component of its phospholipids (B1166683). researchgate.net The fatty acid profile of P. aeruginosa, which includes hexadec-9-enoic acid, has been observed to change at the onset of the stationary phase of growth. nih.gov Furthermore, an enzyme in P. aeruginosa can catalyze the conversion of palmitoleoyl-ACP (cis-hexadec-9-enoyl-ACP) to another fatty acid, a key step in regulating the fatty acid composition of the bacterium in response to temperature. uniprot.org

Fungi (Agaricus blazei)

The fungus Agaricus blazei has been reported to contain 9-Hexadecenoic acid. nih.govnih.gov

Algae (Phormidium tenue, Chlamydomonas reinhardtii)

This compound and its acidic form have been identified in various algal species. For instance, (9Z)-hexadec-9-enoic acid has been reported in the freshwater cyanobacterium Phormidium tenue. nih.govnih.govwikidata.org The green alga Chlamydomonas reinhardtii is another known source of this compound. ebi.ac.ukucsd.eduucsd.edurcsb.org Research has shown its involvement in the lipid metabolism of this alga. researchgate.net

Identification in Plant and Botanical Sources

This compound is also found in the plant kingdom, particularly in the oils of certain plants.

Macadamia (Macadamia integrifolia) and Sea Buckthorn (Hippophae rhamnoides) Oils

Macadamia oil, derived from Macadamia integrifolia, and sea buckthorn oil from Hippophae rhamnoides are well-documented botanical sources with high concentrations of palmitoleic acid (hexadec-9-enoic acid). atamanchemicals.comatamanchemicals.comnp-mrd.orghmdb.cathegoodscentscompany.com Macadamia oil contains approximately 17-22% of this fatty acid. atamanchemicals.comatamanchemicals.comnp-mrd.orghmdb.ca Sea buckthorn oil is an even richer source, with concentrations reported to be between 19% and 40%. atamanchemicals.comatamanchemicals.comnp-mrd.orghmdb.ca

Specific Plant Species (Carthamus oxycantha, Hibiscus sabdariffa, Spondias mombin, Tagetes erecta, Punica granatum)

This compound and its various esterified forms are present in numerous plant tissues, where they contribute to the plant's chemical profile.

In a Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a methanolic extract from the inflorescence of Carthamus oxycantha (a species of thistle), the derivative compound 1-(Palmitoyloxy)-3-((trimethylsilyl)oxy)propan-2-yl (Z)-hexadec-9-enoate was identified. researchgate.net This compound constituted 3.06% of the total peak area in the analysis. researchgate.net Similarly, a study on the stem extract of the same plant identified the same this compound derivative, although at a much lower concentration of 0.179% peak area. researchgate.netagriculturejournals.cz

Analysis of the essential oil from the seeds of Hibiscus sabdariffa (Roselle) has identified Methyl this compound. pcbiochemres.com While the major fatty acids in Roselle seed oil are typically linoleic, oleic, and palmitic acids, palmitoleic acid (an alternative name for hexadec-9-enoic acid) has also been reported, sometimes in trace amounts. nih.govekb.eg

Research on Spondias mombin (Yellow Mombin) leaves led to the isolation of a specific triterpenoid (B12794562) ester, 3β-olean-12-en-3-yl (9Z)-hexadec-9-enoate. researchgate.netncl.ac.uk This compound was identified for the first time in this plant and was noted for its significant in vitro inhibitory activity against α-amylase. researchgate.net

The golden flowers of Tagetes erecta (Aztec marigold) have been found to be a source of several oleanane-type triterpenoid esters of (9Z)‑hexadec‑9‑enoate. researchgate.net Six distinct esters were isolated and characterized, including 3-O-[(9Z)-hexadec-9-enoyl]-β-amyrin and 11-oxoolean-12-en-3β-yl (9Z)-hexadec-9-enoate. researchgate.netresearchgate.net

In the seed oil of Punica granatum (Pomegranate), the predominant fatty acid is punicic acid. However, chemical analyses consistently show the presence of (Z)-hexadec-9-enoic acid, also known as palmitoleic acid. fatplants.net Its concentration is minor compared to other fatty acids, with one study reporting a weight percentage of 0.08%.

| Plant Species | Part Analyzed | This compound Derivative Detected | Reported Concentration / Finding |

|---|---|---|---|

| Carthamus oxycantha | Inflorescence / Stem | 1-(Palmitoyloxy)-3-((trimethylsilyl)oxy)propan-2-yl (Z)-hexadec-9-enoate | 3.06% (Inflorescence) / 0.179% (Stem) researchgate.netresearchgate.net |

| Hibiscus sabdariffa | Seed Essential Oil | Methyl this compound | Identified via GC-MS analysis pcbiochemres.com |

| Spondias mombin | Leaf | 3β-olean-12-en-3-yl (9Z)-hexadec-9-enoate | Isolated compound with α-amylase inhibitory activity researchgate.netncl.ac.uk |

| Tagetes erecta | Flowers | Various triterpenoid esters of (9Z)-hexadec-9-enoate | Six different esters isolated researchgate.netresearchgate.net |

| Punica granatum | Seed Oil | (Z)-hexadec-9-enoic acid (Palmitoleic acid) | 0.08 weight-% |

Detection in Animal and Insect Secretions

The exocrine secretions of insects, particularly pheromones, often contain a complex mixture of volatile and non-volatile compounds, including fatty acid derivatives. In the buff-tailed bumblebee, Bombus terrestris , analysis of the cephalic labial gland secretions has identified hexadec-9-enoic acid. core.ac.uk These secretions play a crucial role in chemical communication, including species and sex recognition. While a comprehensive profile of EAG-active compounds for B. terrestris includes components like ethyl dodecanoate (B1226587) and 2,3-dihydrofarnesol, the presence of this compound derivatives is notable within the broader chemical ecology of bumblebees. nih.gov For instance, in the closely related species Bombus lucorum, ethyl this compound was identified as a compound that elicited electroantennogram (EAG) responses from virgin queens, indicating its function as a potential sex attractant. nih.gov

| Insect Species | Secretion Source | This compound Derivative Detected | Significance |

|---|---|---|---|

| Bombus terrestris | Cephalic Labial Gland | Hexadec-9-enoic acid | Component of species-specific chemical signature core.ac.uk |

| Bombus lucorum (related species) | Male Labial Gland | Ethyl this compound | Elicits electroantennogram (EAG) response in queens nih.gov |

Occurrence in Fermented Products (Academic Perspective)

From an academic viewpoint, this compound esters are recognized as significant volatile compounds that contribute to the sensory profiles of various fermented foods and beverages. The formation of these esters typically occurs through the esterification of hexadec-9-enoic acid with alcohols, a process often mediated by microbial enzymes during fermentation.

| Fermented Product | This compound Derivative Detected | Analytical Finding |

|---|---|---|

| Korean Rice Wine (Makgeolli) | Ethyl (9E)-hexadec-9-enoate | Identified as a volatile aroma compound pfigueiredo.org |

| Fermented Black Soybean Curd (Sufu) | Ethyl (Z)-hexadec-9-enoate | Detected as a component of the product's unique odor nih.gov |

| Fermented Rice Bran | Ethyl (9Z)-octadec-9-enoate (related compound), other esters | Contributes to the dominant fruity and floral aroma notes foodandnutritionjournal.org |

Synthetic Methodologies and Derivative Chemistry of Hexadec 9 Enoate

Chemical Synthesis Approaches

Traditional chemical methods provide robust and scalable routes to hexadec-9-enoate esters. These approaches primarily include acid-catalyzed esterification and transesterification processes.

Direct esterification is a fundamental and widely used method for synthesizing this compound esters. smolecule.com This reaction involves the condensation of 9-hexadecenoic acid with an alcohol, such as ethanol (B145695), in the presence of a strong acid catalyst.

The general reaction is as follows: 9-Hexadecenoic Acid + Ethanol ⇌ Ethyl (Z)-hexadec-9-enoate + Water smolecule.comcore.ac.uk

Commonly employed acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The reaction is typically conducted under reflux conditions, at temperatures ranging from 60–80°C, to drive the equilibrium towards the formation of the ester product. To enhance the yield, which can exceed 90%, methods for removing water, such as a Dean-Stark apparatus, are often utilized. Post-synthesis purification involves steps like solvent extraction with solvents like hexane (B92381) or dichloromethane, followed by fractional distillation under reduced pressure or chromatography to isolate the pure ester.

| Parameter | Description |

| Reactants | 9-Hexadecenoic acid and an alcohol (e.g., ethanol) |

| Catalysts | Strong acids (e.g., Sulfuric acid, p-Toluenesulfonic acid) |

| Conditions | Reflux heating (60–80°C) |

| Yield Enhancement | Removal of water to shift equilibrium |

| Purification | Solvent extraction, distillation, chromatography |

Transesterification is another key chemical method for producing this compound esters. This process involves the reaction of a starting ester, typically a triglyceride from natural oils and fats, with an alcohol. google.com This method is extensively used in the production of fatty acid methyl esters (FAMEs) and ethyl esters (FAEEs).

The reaction can be summarized as: Triglyceride + 3 Alcohol molecules → 1 Glycerol (B35011) + 3 Fatty Acid Ester molecules

Substrates for this process include a wide range of vegetable oils (like palm, soy, and rapeseed oil) and animal fats. google.com The alcohol is typically a short-chain alcohol such as methanol (B129727) or ethanol. The reaction can be catalyzed by acids or, more commonly, bases like sodium ethoxide. For instance, ethyl (Z)-hexadec-9-enoate has been synthesized from (Z)-hexadec-9-enoic acid via transesterification, achieving a 100% conversion in 4 hours and a purified yield of 87%. core.ac.uk

| Parameter | Description |

| Substrates | Triglycerides (vegetable oils, animal fats), other fatty acid esters google.com |

| Reagents | Short-chain alcohols (e.g., methanol, ethanol) |

| Catalysts | Alkali metals (e.g., sodium ethoxide), acids |

| Example Yield | 87% for Ethyl (Z)-hexadec-9-enoate from (Z)-hexadec-9-enoic acid core.ac.uk |

Controlling the geometry of the double bond to selectively produce either the (Z)- (cis) or (E)- (trans) isomer is crucial for applications where stereochemistry is key, such as in the synthesis of insect pheromones. shilap.orgresearchgate.net

Several advanced synthetic strategies are employed for this purpose:

Wittig Reaction : This reaction is a well-established method for forming alkenes with good control over stereochemistry. It can be used to form the Z-double bond in this compound precursors. researchgate.net

Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction is a modification of the Wittig reaction that often provides excellent E-selectivity for the synthesis of α,β-unsaturated esters. rsc.org

Cross-Metathesis : Olefin cross-metathesis using ruthenium or molybdenum-based catalysts has become a powerful tool for constructing double bonds with high stereocontrol.

Palladium-Catalyzed Cross-Coupling : Reactions like the Negishi coupling can be used to form carbon-carbon bonds while preserving the stereochemistry of the starting materials. For example, the synthesis of (Z)-alkenyl esters has been achieved with a Z/E ratio of 99:1 using a palladium catalyst. core.ac.uk

These methods allow for the precise synthesis of specific isomers like Methyl (E)-hexadec-9-enoate (methyl palmitelaidate) or Methyl (Z)-hexadec-9-enoate (methyl palmitoleate). nist.gov

| Synthetic Method | Typical Selectivity | Catalyst/Reagents |

| Wittig Reaction | (Z)-selective | Ylide (e.g., n-decyltriphenylphosphonium bromide) researchgate.net |

| Horner-Wadsworth-Emmons | (E)-selective | Phosphonate carbanion, DBU rsc.org |

| Cross-Metathesis | (E)-selective | Hoveyda-Grubbs second-generation catalysts |

| Negishi Coupling | Stereoretentive | PdCl₂(PPh₃)₂/TMEDA core.ac.uk |

Transesterification Processes

Enzymatic Synthesis and Biocatalysis

Enzymatic methods, or biocatalysis, offer a green and highly selective alternative to traditional chemical synthesis. These processes operate under mild conditions, reducing energy consumption and the formation of byproducts. sci-hub.se

Lipases (EC 3.1.1.3) are the most frequently used enzymes for ester synthesis. d-nb.info They can catalyze esterification and transesterification reactions with high chemo-, regio-, and enantioselectivity. sci-hub.se Among the various lipases, Candida antarctica lipase (B570770) B (CALB) is one of the most powerful and widely studied biocatalysts. d-nb.infopan.olsztyn.pl

CALB, often used in an immobilized form such as Novozym 435, is highly effective for synthesizing esters like this compound. d-nb.infonih.gov Its advantages include high stability in organic solvents, broad substrate specificity, and excellent catalytic activity under mild temperatures (typically 30–50°C). pan.olsztyn.pl For example, the enzymatic esterification of hex-3-enoic acid and butanol using immobilized CALB resulted in a 92% conversion in 24 hours at 40°C. Similarly, CALB has been used for the regioselective ethanolysis of triglycerides to produce specific acylglycerols, such as (Z)-1,3-dihydroxypropan-2-yl this compound. nih.gov

To maximize the efficiency of enzymatic synthesis, several reaction parameters must be optimized. The goal is to achieve high conversion rates and product yields while maintaining enzyme stability and activity. scirp.orgnih.gov

Key parameters for optimization include:

Temperature : Lipase activity generally increases with temperature up to an optimum (e.g., 35-50°C for CALB), after which denaturation can occur, leading to a rapid loss of activity. pan.olsztyn.plscirp.org

Enzyme Loading : Increasing the amount of enzyme increases the number of available active sites, which can improve the reaction rate. However, there is an optimal loading beyond which the increase in conversion becomes negligible. scirp.orgnih.gov

Substrate Molar Ratio : The molar ratio of the acyl donor to the alcohol affects the reaction equilibrium and rate. An excess of one substrate can be used to drive the reaction forward. scirp.org

Solvent System : Reactions can be performed in organic solvents or in solvent-free systems. Solvent-free conditions are often preferred as they can reduce mass transfer limitations and simplify downstream processing. scirp.org

Water Activity (a_w) : In non-aqueous media, a small amount of water is essential for maintaining the enzyme's active conformation. Controlling water activity is critical for maximizing lipase activity and preventing hydrolysis.

Agitation Speed : Adequate mixing is necessary to overcome mass transfer limitations, but excessive speeds can cause enzyme denaturation. nih.gov

Response surface methodology (RSM) is a common statistical tool used to study the interactions between these variables and find the optimal conditions for the synthesis. nih.gov

| Parameter | Effect on Synthesis | Typical Optimized Range |

| Temperature | Affects reaction rate and enzyme stability. scirp.org | 40-60°C nih.gov |

| Enzyme Loading | Increases active sites, enhancing conversion. scirp.org | 1-6% (w/w) scirp.orgnih.gov |

| Molar Ratio | Shifts equilibrium to favor product formation. scirp.org | Varied (e.g., 1:5 to 5:1) scirp.org |

| Agitation Speed | Reduces mass transfer limitations. nih.gov | 300-400 rpm scirp.orgnih.gov |

| Water Activity | Essential for enzyme conformation and activity. | ~0.5 |

Application of Lipases (e.g., Candida antarctica lipase B)

Metabolic Engineering and Biotechnological Production

The industrial production of specific fatty acids like this compound (the common name for which is palmitoleic acid) is increasingly shifting from traditional extraction methods to more sustainable and controllable biotechnological routes. atamanchemicals.com Microbial fermentation, particularly using genetically engineered microorganisms, offers a promising platform for high-yield, cost-effective production. atamanchemicals.comgfi.org

Production in Oleaginous Yeasts (e.g., Yarrowia lipolytica)

Oleaginous yeasts are microorganisms naturally capable of accumulating high levels of lipids, often exceeding 20% of their dry cell weight. Among these, Yarrowia lipolytica has emerged as a particularly robust and well-studied chassis for producing fatty acid-derived chemicals. nih.govcore.ac.uk Its physiological and metabolic characteristics, including a high flux of acetyl-CoA (a key precursor for fatty acid synthesis) and an intense secretory activity, make it an ideal candidate for metabolic engineering. nih.govcore.ac.uknih.gov

Y. lipolytica can accumulate lipids through two primary pathways: de novo synthesis from a carbon source and ex novo accumulation by taking up hydrophobic substrates like oils or fatty acids from the culture medium. core.ac.uk It is known for its ability to grow on a wide variety of carbon sources, including glucose, glycerol, and even waste streams, which adds to its industrial appeal. core.ac.ukmdpi.com Research has identified specific strains, such as Y. lipolytica DSM 8218, as promising candidates for producing biomass rich in palmitoleic acid, with contents reaching around 30%. researchgate.net Other yeasts, including Candida krusei, Saccharomyces cerevisiae, and Scheffersomyces segobiensis, have also been investigated and engineered as potential producers of palmitoleic acid. nih.govnih.gov

Genetic Manipulation for Enhanced Biosynthesis and Product Yield

To transform oleaginous yeasts into efficient cell factories for this compound, researchers employ various genetic engineering strategies to channel metabolic flux towards its synthesis and accumulation. These manipulations often involve a "push-and-pull" approach: "pushing" by overexpressing key biosynthetic genes and "pulling" by deleting genes from competing or degradative pathways.

Key genetic modifications include:

Increasing Precursor Supply: The synthesis of all fatty acids begins with acetyl-CoA. Strategies to increase its cytosolic pool include overexpressing the native ATP-citrate lyase (ACL) and acetyl-CoA carboxylase (ACC1), which catalyzes the first committed step in fatty acid synthesis. nih.govmdpi.com Introducing heterologous pathways, such as the phosphoketolase (Xpk)/phosphotransacetylase (Pta) pathway, has also proven effective in boosting acetyl-CoA availability from glucose. nih.gov

Enhancing Fatty Acid Synthesis and Desaturation: Overexpression of the native Δ9-stearoyl-CoA desaturase (SCD), which converts saturated fatty acids into monounsaturated ones, is a crucial step. nih.gov This not only increases the production of monounsaturated fatty acids like palmitoleic acid but can also alleviate potential allosteric inhibition of the Acc1p enzyme by saturated fatty acids. nih.gov

Boosting Lipid Accumulation: To ensure the synthesized fatty acids are stored as triacylglycerols (TAGs), genes involved in TAG synthesis, such as diacylglycerol acyltransferase (DGA1 and DGA2), are overexpressed. mdpi.com

Blocking Competing Pathways: To prevent the diversion of precursors to other pathways or the degradation of the final product, specific genes are deleted. For instance, knocking out the peroxisomal β-oxidation pathway (by deleting acyl-CoA oxidase genes, POX) prevents the breakdown of fatty acids. mdpi.com Deleting the SNF1 lipid regulator has also been shown to increase lipid production. mdpi.com To promote the secretion of free fatty acids, which can simplify downstream processing, fatty acyl-CoA synthetase genes may be deleted while overexpressing a thioesterase. mdpi.com

Table 1: Genetic Engineering Strategies for Enhanced this compound Production

| Gene Target | Modification | Organism Example | Purpose |

|---|---|---|---|

| ACC1 | Overexpression | Yarrowia lipolytica | Increase the supply of malonyl-CoA, a key building block for fatty acid synthesis. nih.gov |

| DGA1 / DGA2 | Overexpression | Yarrowia lipolytica | Enhance the final step of triacylglycerol (TAG) synthesis to promote lipid accumulation. mdpi.com |

| SCD (OLE1) | Overexpression | Yarrowia lipolytica | Increase the conversion of palmitic acid to palmitoleic acid (hexadec-9-enoic acid). nih.gov |

| POX genes | Deletion | Yarrowia lipolytica | Prevent the degradation of fatty acids via the β-oxidation pathway. mdpi.com |

| SNF1 | Deletion | Yarrowia lipolytica | Remove regulation that limits lipid accumulation. mdpi.com |

| 'TesA | Overexpression | Pichia pastoris | Promote the secretion of free fatty acids by cleaving them from acyl-CoA. mdpi.com |

| Xpk / Pta | Heterologous Expression | Scheffersomyces segobiensis | Introduce a pathway to improve the yield of the precursor acetyl-CoA from glucose. nih.gov |

One highly successful example involved engineering Scheffersomyces segobiensis by overexpressing key genes and introducing the Xpk/Pta pathway, resulting in a strain that produced 7.3 g/L of palmitoleic acid, a significant increase over the wild type. nih.gov

Microbial Fermentation Strategies for Sustainable Production

Effective genetic engineering must be paired with optimized fermentation strategies to achieve industrially relevant titers and yields. nih.gov The goal is to create a cost-effective and sustainable process, often by utilizing renewable and low-cost feedstocks. gfi.orgtaylorfrancis.com

Key fermentation parameters and strategies include:

Carbon and Nitrogen Source Management: The ratio of carbon to nitrogen (C/N) in the culture medium is a critical factor influencing lipid accumulation. researchgate.netnih.gov A high C/N ratio, where nitrogen becomes a limiting nutrient, typically triggers oleaginous microbes to channel excess carbon into lipid storage. gfi.org While glucose is a common carbon source, cheaper alternatives like glycerol (a byproduct of the biodiesel industry) are widely used, especially with yeasts like Y. lipolytica that metabolize it efficiently. mdpi.commdpi.com The type of nitrogen source also matters, with ammonium (B1175870) sulfate (B86663) being identified as an optimal source in some studies. nih.gov

Bioreactor Conditions: As a strictly aerobic microorganism, Y. lipolytica requires careful control of the dissolved oxygen concentration in the bioreactor. core.ac.uk Other parameters such as pH and temperature must also be maintained at optimal levels for growth and production. largeanimalreview.com

Advanced Fermentation Techniques: To maximize productivity, advanced strategies are often employed. A two-stage fermentation process can be effective, where an initial phase with sufficient nutrients supports rapid biomass growth, followed by a production phase under nutrient-limiting conditions (e.g., nitrogen limitation) to induce lipid accumulation. mdpi.com A "dual fermentation strategy" has been designed to dynamically regulate substrate and dissolved oxygen levels to prevent the formation of inhibitory byproducts like ethanol and pyruvate. nih.gov The use of waste streams, such as food waste or agricultural residues, as feedstocks is a key goal for making the microbial production of fatty acids part of a circular bio-economy. researchgate.net

Synthesis of this compound Derivatives for Research

This compound and its derivatives are valuable as research chemicals, reference standards, and precursors in the synthesis of more complex molecules. Chemical and enzymatic methods are employed to produce high-purity esters for these applications.

Fatty Acid Esters (e.g., Ethyl this compound, Methyl this compound, Dodecyl this compound)

The most common derivatives are the short-chain alkyl esters, which are often more volatile or soluble than the free fatty acid, making them suitable for analysis (e.g., by gas chromatography) and as components in flavors and fragrances. chemimpex.comchemimpex.com

Synthesis Methods:

Acid-Catalyzed Esterification: This is a standard method involving the reaction of hexadec-9-enoic acid with an alcohol (e.g., ethanol for the ethyl ester, methanol for the methyl ester) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated under reflux to drive the equilibrium towards the formation of the ester.

Enzymatic Esterification: Lipases, such as Candida antarctica lipase B (CALB), are used as biocatalysts. This method offers higher specificity and proceeds under milder conditions (e.g., lower temperatures), reducing the risk of side reactions like double bond isomerization.

Transesterification: This process involves reacting a triglyceride containing this compound with an alcohol. For example, reacting a suitable oil with ethanol in the presence of a catalyst like sodium ethoxide can produce ethyl this compound. smolecule.com

Specific Esters:

Ethyl this compound: Synthesized from hexadec-9-enoic acid and ethanol. It is used as a research precursor for other fatty acid esters and has been studied for its role in lipid metabolism.

Methyl this compound: Synthesized from hexadec-9-enoic acid (or palm oil fatty acids) and methanol. nih.govchembk.com It is used in biodiesel production, as an emollient in cosmetics, and in biochemical research on fatty acid profiles. chemimpex.com

Dodecyl this compound: Synthesized via the esterification of hexadec-9-enoic acid with dodecanol. This long-chain ester has been identified in scent samples from the human body. researchgate.net

Table 2: Synthesis of this compound Esters

| Derivative | Reactant 1 | Reactant 2 | Common Method / Catalyst |

|---|---|---|---|

| Ethyl this compound | Hexadec-9-enoic Acid | Ethanol | Acid Catalyst (e.g., H₂SO₄) or Lipase. |

| Methyl this compound | Hexadec-9-enoic Acid | Methanol | Acid Catalyst or Lipase. chembk.com |

| Dodecyl this compound | Hexadec-9-enoic Acid | Dodecanol | Acid-Catalyzed Esterification. |

Glyceryl Esters (e.g., 1,3-Dihydroxypropan-2-yl this compound)

Glyceryl esters, or acylglycerols, are fundamental components of biological lipids. 1,3-Dihydroxypropan-2-yl this compound is a specific monoacylglycerol where the fatty acid is esterified to the central carbon of the glycerol backbone. hmdb.ca These compounds are important for studying lipid metabolism and have been detected in human fingermarks. ulisboa.pt

A chemoenzymatic approach has been successfully used for the synthesis of (Z)-1,3-dihydroxypropan-2-yl this compound. nih.gov The process involves two main steps:

Chemical Acylation: A protected glycerol derivative is first reacted with the fatty acid to form a protected diester. A more direct approach starts with a triglyceride.

Enzymatic Hydrolysis: A triglyceride, such as (Z)-2-(hexadec-9-enoyloxy)propane-1,3-diyl dibutyrate, is subjected to selective hydrolysis using a lipase. Lipases from Rhizomucor miehei and Candida antarctica have been shown to selectively cleave the ester bonds at the primary positions (sn-1 and sn-3) of the glycerol backbone, leaving the desired 2-monoacylglycerol, (Z)-1,3-dihydroxypropan-2-yl this compound, as the product. nih.gov In a reported synthesis, the use of R. miehei lipase resulted in an 83% yield. nih.gov

Triterpenoid (B12794562) Esters Containing this compound Moiety

Esters of this compound with triterpenoid alcohols represent a significant class of natural products. Research has led to the isolation and characterization of several such compounds, particularly from the flowers of Tagetes erecta (marigold). These esters are typically formed between the carboxyl group of (9Z)-hexadec-9-enoic acid and a hydroxyl group on a triterpenoid scaffold, such as oleanane.

Six specific oleanane-type triterpenoid esters containing the (9Z)-hexadec-9-enoate group have been identified. researchgate.net Among these, 3-O-[(9Z)-hexadec-9-enoyl]erythrodiol and 3-O-[(9Z)-hexadec-9-enoyl]-β-amyrin are notable examples. researchgate.net The other identified compounds are often derivatives formed through oxidation. For instance, aerial oxidation, or autoxidation, of the β-amyrin ester can yield 11-oxoolean-12-en-3β-yl (9Z)-hexadec-9-enoate. researchgate.net Similarly, the erythrodiol (B191199) ester can be converted into several oxidized products, including 11α,12α:13β,28-diepoxyoleanan-3β-yl (9Z)-hexadec-9-enoate, 13β,28-epoxyolean-11-en-3β-yl (9Z)-hexadec-9-enoate, and 28-hydroxy-11-oxoolean-12-en-3β-yl (9Z)-hexadec-9-enoate. researchgate.net This reactivity highlights the susceptibility of the allylic C-H bond at the C-11 position of the triterpenoid structure to oxidation, a process that appears to be influenced by the presence of the long-chain ester group at C-3. researchgate.net

| Compound Name | Triterpenoid Moiety | Notes |

|---|---|---|

| 3-O-[(9Z)-hexadec-9-enoyl]erythrodiol | Erythrodiol | Parent compound for several oxidized derivatives. |

| 3-O-[(9Z)-hexadec-9-enoyl]-β-amyrin | β-Amyrin | Known natural product, isolated for the first time from the genus Tagetes. |

| 11α,12α:13β,28-diepoxyoleanan-3β-yl (9Z)-hexadec-9-enoate | Oleanane | Autoxidation product of the erythrodiol ester. |

| 13β,28-epoxyolean-11-en-3β-yl (9Z)-hexadec-9-enoate | Oleanane | Autoxidation product of the erythrodiol ester. |

| 28-hydroxy-11-oxoolean-12-en-3β-yl (9Z)-hexadec-9-enoate | Oleanane | Autoxidation product of the erythrodiol ester. |

| 11-oxoolean-12-en-3β-yl (9Z)-hexadec-9-enoate | Oleanane | Autoxidation product of the β-amyrin ester. |

Cetylated Fatty Acid Derivatives (e.g., Hexadecyl (Z)-Hexadec-9-enoate)

Cetylated fatty acids are esters formed from a fatty alcohol and a fatty acid. Hexadecyl (Z)-hexadec-9-enoate is a prominent example, comprising hexadecan-1-ol (cetyl alcohol) esterified with (Z)-hexadec-9-enoic acid.

The synthesis of this derivative can be achieved through a direct esterification reaction. A general and effective laboratory method involves the coupling of (Z)-hexadec-9-enoic acid with hexadecan-1-ol. mdpi.comnih.gov This reaction is typically facilitated by coupling agents in an anhydrous solvent. mdpi.com For instance, the acid is dissolved in anhydrous dimethylformamide (DMF), followed by the addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt). mdpi.com The alcohol is then added to the activated acid, and the reaction proceeds to form the ester. mdpi.com Purification via silica (B1680970) gel column chromatography yields the final product. nih.gov Using this method, Hexadecyl (Z)-hexadec-9-enoate has been synthesized as a colorless oil with a reported yield of 53%. mdpi.comnih.gov

| Attribute | Details |

|---|---|

| Systematic Name | Hexadecyl (Z)-hexadec-9-enoate |

| Synonym | Palmityl palmitoleate (B1233929) |

| Molecular Formula | C₃₂H₆₂O₂ |

| Appearance | Colorless oil |

| Synthetic Precursors | (Z)-Hexadec-9-enoic acid, Hexadecan-1-ol |

| Key Reagents | EDCI, HOBt, Anhydrous DMF |

| Reported Yield | 53% |

| Characterization Data (HRMS) | m/z for C₃₂H₆₃O₂ [M+H]⁺ calculated: 479.48281, found: 479.48145 |

Oxidized and Hydroxylated Derivatives

The double bond at the C-9 position in the this compound chain is a reactive site susceptible to oxidation and hydroxylation, leading to a variety of derivatives.

Epoxidation: Mild oxidation of the double bond, for instance using peroxy acids or certain peroxides, can yield the corresponding epoxide. vulcanchem.com This results in the formation of 9,10-epoxyhexadecanoate derivatives. The autoxidation of triterpenoid esters of this compound also leads to epoxy-containing structures, such as 11α,12α:13β,28-diepoxyoleanan-3β-yl (9Z)-hexadec-9-enoate. researchgate.net

Hydroxylation: The double bond can also be hydroxylated to form diols. More aggressive oxidation, using agents like potassium permanganate, can cleave the double bond entirely, leading to the formation of shorter-chain diacids.

Autoxidation: In addition to forming epoxides, the aerial oxidation of esters containing the this compound moiety can lead to other oxidized derivatives. Research on triterpenoid esters has shown that autoxidation can result in the formation of keto- and hydroxy- derivatives on the triterpenoid backbone, a reaction influenced by the presence of the this compound chain. researchgate.net

These reactions underscore the chemical versatility of the this compound structure, allowing for its conversion into a range of oxidized and hydroxylated forms that may possess unique chemical properties.

Advanced Analytical Methodologies in Hexadec 9 Enoate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating Hexadec-9-enoate from complex mixtures, such as biological samples and industrial products, and for its precise quantification.

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful tool for the analysis of this compound, typically after conversion to its more volatile methyl ester, methyl this compound. spectra-analysis.comphytojournal.com This derivatization to Fatty Acid Methyl Esters (FAMEs) enhances volatility and thermal stability, making the compounds suitable for GC analysis. spectra-analysis.com GC separates FAMEs based on their boiling points and polarity, allowing for the resolution of complex fatty acid mixtures. sigmaaldrich.com

In practice, GC-MS analysis has been used to identify methyl this compound in various natural products, including castor oil and methanolic seed extracts of Majidea zanguebarica. researchgate.netresearchgate.net The technique is valued for both qualitative and quantitative analysis, providing confirmation of compound identity through mass spectra and enabling quantification through calibration curves. calstate.edu For instance, in the analysis of microalgae samples, methyl-(Z)-hexadec-9-enoate is a commonly identified FAME. calstate.edu Non-polar GC columns are often employed for boiling point-based elution of FAMEs. sigmaaldrich.com GC analysis can also be used to differentiate between cis and trans isomers of hexadecenoic acid methyl esters. sigmaaldrich.com

Table 1: GC Applications in this compound Analysis

| Application | Sample Type | Derivative | Detection Method | Key Findings |

| Identification | Castor Oil | Methyl ester | GC-MS | Confirmed the presence of methyl this compound. researchgate.net |

| Identification | Majidea zanguebarica seed extract | Methyl ester | GC-MS | Revealed the presence of methyl this compound among 20 compounds. phytojournal.comresearchgate.net |

| Quantification | Microalgae | Methyl ester | GC-FID & GC-MS | Methyl-(Z)-hexadec-9-enoate is a commonly detected FAME. calstate.edu |

| Isomer Separation | Bacterial Acid Methyl Esters | Methyl ester | GC | Separation of cis and trans isomers. sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC, particularly for the analysis of underivatized fatty acids. vulcanchem.com Reverse-phase (RP) HPLC is a common method for analyzing (Z)-Hexadec-9-enoic acid. sielc.comsielc.com This technique separates compounds based on their hydrophobicity.

A typical mobile phase for the RP-HPLC analysis of (Z)-Hexadec-9-enoic acid consists of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is often replaced with formic acid. sielc.comsielc.com HPLC methods are scalable and can be used for preparative separation to isolate impurities. sielc.comsielc.com The use of columns with smaller particle sizes (e.g., 3 µm) can facilitate faster analysis times in ultra-high-performance liquid chromatography (UPLC) applications. sielc.comsielc.com

Spectrometric Methods for Structural Elucidation and Identification

Spectrometric techniques are indispensable for determining the molecular structure of this compound, including its molecular weight, fragmentation patterns, and stereochemistry.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Molecular Weight and Fragmentation Analysis